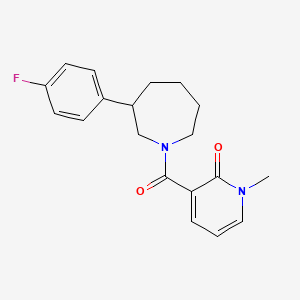

![molecular formula C16H14Br2N2S B2864171 3-bromo-4-phenyl-3,4-dihydro-2H-benzo[4,5]imidazo[2,1-b][1,3]thiazine hydrobromide CAS No. 697794-39-1](/img/structure/B2864171.png)

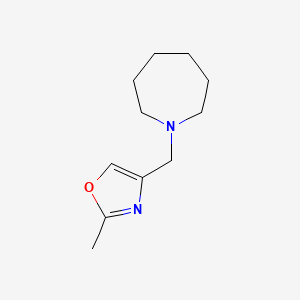

3-bromo-4-phenyl-3,4-dihydro-2H-benzo[4,5]imidazo[2,1-b][1,3]thiazine hydrobromide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“3-bromo-4-phenyl-3,4-dihydro-2H-benzo[4,5]imidazo[2,1-b][1,3]thiazine hydrobromide” is a compound that belongs to the class of N,S-containing heterocyclic compounds . It is an important synthon in the development of new drugs . Benchchem offers qualified products for this compound.

Synthesis Analysis

The synthesis of imidazole-containing compounds, which includes “3-bromo-4-phenyl-3,4-dihydro-2H-benzo[4,5]imidazo[2,1-b][1,3]thiazine hydrobromide”, has been extensively studied . An efficient DBU-catalyzed [3 + 3] annulation reaction between Morita-Baylis-Hillman carbonates and 2-mercaptobenzimidazoles has been developed .Chemical Reactions Analysis

Imidazole-containing compounds show a broad range of chemical and biological properties . They are amphoteric in nature, showing both acidic and basic properties . They also show two equivalent tautomeric forms due to the presence of a positive charge on either of two nitrogen atoms .Applications De Recherche Scientifique

Antibacterial and Antifungal Applications

3-bromo-4-phenyl-3,4-dihydro-2H-benzo[4,5]imidazo[2,1-b][1,3]thiazine hydrobromide shows promise in the field of antibacterial and antifungal applications. Studies have demonstrated the effectiveness of similar compounds in inhibiting the growth of various bacterial and fungal strains. For instance, Dabholkar and Parab (2011) synthesized new dicarboxylic acid derivatives of thiadiazines, showing superior antibacterial and antifungal activity compared to reference drugs, suggesting potential as novel drug candidates (Dabholkar & Parab, 2011). Bhingolikar et al. (2003) also synthesized related benzothiazine hydrobromides with significant antimicrobial properties (Bhingolikar et al., 2003).

Antitumor Activity

The antitumor potential of similar compounds has been explored in recent research. Haggam et al. (2017) investigated the synthesis of condensed 1,3-thiazines and thiazoles, revealing that some synthesized products exhibited higher reactivity against cancer cell lines than standard anticancer drugs (Haggam et al., 2017).

Antioxidant Properties

Research into the antioxidant properties of benzothiazine derivatives has shown promising results. Akbas et al. (2018) synthesized pyrimidine derivatives and evaluated their effectiveness as antioxidants, finding some compounds notably active in scavenging radicals (Akbas et al., 2018).

Anti-inflammatory Activity

The potential anti-inflammatory effects of benzothiazine derivatives have been explored. Research by an unnamed author(s) (2022) on imidazo[2,1-b][1,3]thiazine derivatives modified with pyridinyloxyl moiety revealed compounds with significant in vivo anti-inflammatory activity (Unnamed author(s), 2022).

Synthesis of Novel Compounds

Research in this area has also focused on the synthesis of novel compounds utilizing benzothiazine structures. Werbel and Zamora (1965) investigated the reaction of phenylacyl bromide with various aminoheterocycles to prepare fused imidazo-heterocyclic systems (Werbel & Zamora, 1965).

Molluscicidal Activity

El-Shehry et al. (2010) synthesized compounds incorporating a benzofuran moiety, including benzothiazine derivatives, and evaluated their molluscicidal activities, demonstrating potential utility in controlling mollusc populations (El-Shehry et al., 2010).

Orientations Futures

Imidazole-containing compounds have become an important synthon in the development of new drugs . They are present in a significant number of bioactive substances and are being actively studied as electroluminescent materials for OLED devices . Therefore, the future directions of this compound could involve further exploration of its potential uses in drug development and OLED devices.

Propriétés

IUPAC Name |

3-bromo-4-phenyl-3,4-dihydro-2H-[1,3]thiazino[3,2-a]benzimidazole;hydrobromide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13BrN2S.BrH/c17-12-10-20-16-18-13-8-4-5-9-14(13)19(16)15(12)11-6-2-1-3-7-11;/h1-9,12,15H,10H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODIRJFLJUUGCBD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(N2C3=CC=CC=C3N=C2S1)C4=CC=CC=C4)Br.Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14Br2N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-bromo-4-phenyl-3,4-dihydro-2H-benzo[4,5]imidazo[2,1-b][1,3]thiazine hydrobromide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

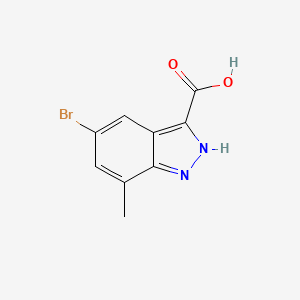

![2-methyl-[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one](/img/structure/B2864089.png)

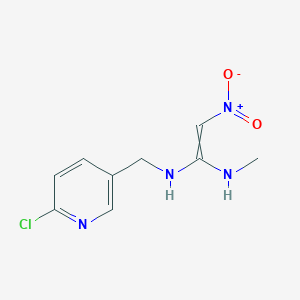

![2-(Benzo[d][1,3]dioxol-5-yloxy)-1-(3-(cyclopropylmethoxy)pyrrolidin-1-yl)propan-1-one](/img/structure/B2864091.png)

![(3R)-N-[2-(tert-butylamino)-1-[1-(2-nitrophenyl)sulfonylindol-3-yl]-2-oxoethyl]-1-(2-diazo-3-oxobutanoyl)-3-methyl-N-[[1-(2-nitrophenyl)sulfonylindol-3-yl]methyl]-2-oxopiperidine-3-carboxamide](/img/structure/B2864095.png)

![N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-(methylthio)nicotinamide](/img/structure/B2864099.png)

![6-((1-(Benzo[d]thiazole-6-carbonyl)piperidin-4-yl)oxy)nicotinonitrile](/img/structure/B2864101.png)

![Methyl 4-[({[(4-ethoxyphenyl)acetyl]oxy}acetyl)amino]benzoate](/img/structure/B2864102.png)

![Benzyl 2-[6-(4-methoxyphenyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate](/img/no-structure.png)